Technical Monograph: (3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Technical Monograph: (3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
The following technical guide is structured to provide an authoritative, deep-dive analysis of (3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate . This document is designed for medicinal chemists and process scientists, focusing on the compound's utility as a chiral scaffold in high-affinity ligand design.
High-Fidelity Chiral Scaffold for Structure-Based Drug Design
Executive Summary
(3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS: 1161932-04-2) is a critical pharmacophore building block characterized by its trans-diequatorial (or trans-diaxial, conformation-dependent) functional group arrangement. Unlike its cis-counterparts, the (3S,4S) isomer provides a rigid vector geometry that is essential for bridging distinct binding pockets in kinase (e.g., BTK, JAK) and protease active sites. This monograph details its physicochemical profile, validated synthetic routes via epoxide opening, and strategic application in SAR (Structure-Activity Relationship) studies.
Chemical Identity & Physicochemical Profile
The precise stereochemistry of this intermediate is the primary driver of its biological utility.[1] The (3S,4S) configuration dictates a trans relationship between the hydroxyl and amino groups, facilitating specific hydrogen bonding networks that cis isomers cannot access.
Core Data Table
| Property | Specification |
| IUPAC Name | tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate |
| Common Name | (3S,4S)-trans-4-Amino-3-hydroxy-N-Boc-piperidine |
| CAS Number | 1161932-04-2 |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Stereochemistry | (3S,4S) [Trans-configured] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water |
| pKa (Calc.) | ~9.5 (Primary amine), ~14 (Hydroxyl) |
Stereochemical Confirmation
It is imperative to distinguish this isomer from the (3R,4S) cis form. The (3S,4S) configuration is thermodynamically accessible via anti-opening of the corresponding epoxide precursor.
-
Configuration: Trans
-
Key NMR Feature: Large coupling constant (
) in -NMR typically indicates trans-diaxial proton arrangement in the chair conformation, though this depends on the N-Boc rotamer population.
Synthetic Methodology
The synthesis of the (3S,4S) isomer relies on the principle of stereoselective nucleophilic ring-opening of an epoxide. This protocol ensures the trans relationship between the C3-hydroxyl and C4-amino groups.
Route A: Epoxide Ring Opening (The "Anti" Addition Strategy)
This is the industry-standard approach for generating the trans-amino alcohol motif.
Step-by-Step Protocol:
-
Precursor Preparation: Synthesis of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate (N-Boc-1,2,3,6-tetrahydropyridine).
-
Epoxidation: Oxidation of the alkene using m-CPBA or MMPP to yield tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.
-
Note: This yields a racemic epoxide.
-
-
Regioselective Ring Opening: Reaction with sodium azide (
) or ammonia. -
Chiral Resolution: To isolate the specific (3S,4S) enantiomer, the racemic trans mixture is resolved using a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).
Workflow Visualization
The following diagram illustrates the logical flow from the alkene precursor to the isolated chiral intermediate.
Figure 1: Synthetic flowchart for the production of (3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate via the epoxide opening route.
Applications in Drug Discovery
The (3S,4S)-piperidine scaffold is not merely a linker; it is a "stereochemical switch" used to fine-tune potency and selectivity.[1]
Pharmacophore Mapping
In kinase inhibitors (e.g., targeting BTK or JAK pathways), the C3-hydroxyl and C4-amino groups often serve as:
-
H-Bond Donor (C4-NH2): Interacts with the hinge region backbone carbonyls or specific gatekeeper residues.
-
H-Bond Acceptor/Donor (C3-OH): Engages solvating water molecules or polar side chains (e.g., Asp, Glu) in the ribose binding pocket.
The trans geometry forces these vectors to point in opposite directions (approx. 120-180° dihedral angle), creating a specific distance constraint that cis isomers (approx. 60° dihedral) cannot satisfy.
SAR Logic Diagram
Figure 2: Pharmacophore mapping showing how the rigid trans-geometry facilitates simultaneous binding to distinct protein sub-domains.
Analytical Characterization & Handling
To ensure data integrity in biological assays, the purity and stereochemical identity of the material must be validated.
Quality Control Parameters
-
Chiral HPLC: Essential to quantify Enantiomeric Excess (ee).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (with 0.1% DEA).
-
Acceptance Criteria: >98% ee for late-stage lead optimization.
-
-
NMR Spectroscopy:
-
Check for the diagnostic methine protons at C3 and C4.
-
Verify absence of diastereomeric cis impurities (which often appear as minor peaks with different coupling constants).
-
Stability and Storage
-
Hygroscopicity: The amino-alcohol motif can be hygroscopic. Store under desiccant.
-
Oxidation: The primary amine is susceptible to oxidation over prolonged exposure to air. Store under nitrogen at -20°C for long-term archiving.
-
Reactivity: Avoid contact with strong acylating agents unless derivatization is intended.
References
-
Benchchem. (n.d.). tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate Properties and Synthesis. Retrieved from
-
Biosynth. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate (Enantiomer Reference).[8] Retrieved from
-
ChemicalBook. (n.d.). Synthesis of 1-Boc-3-hydroxypiperidine derivatives. Retrieved from
-
PubChem. (n.d.). Compound Summary for CID 60146107 (Stereoisomer Reference). National Library of Medicine. Retrieved from
Sources
- 1. (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate [myskinrecipes.com]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 6. US6280980B1 - Process for the production of L-aspartic acid - Google Patents [patents.google.com]
- 7. CA2154427A1 - 4-amino-3-hydroxy-phthalimidine, and a process for the preparation thereof - Google Patents [patents.google.com]
- 8. biosynth.com [biosynth.com]
